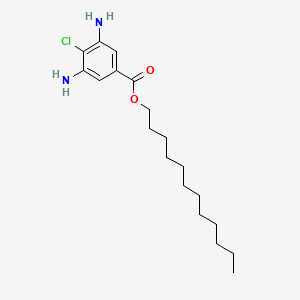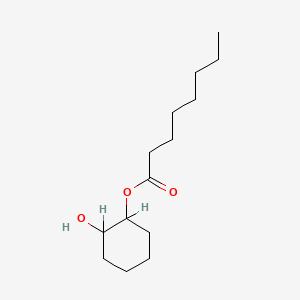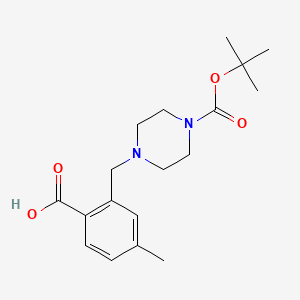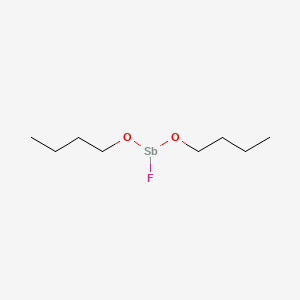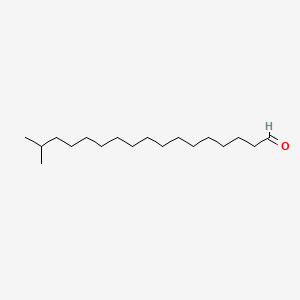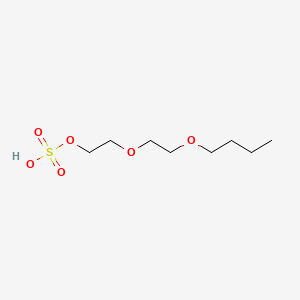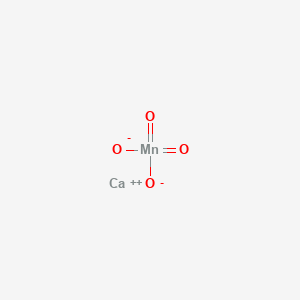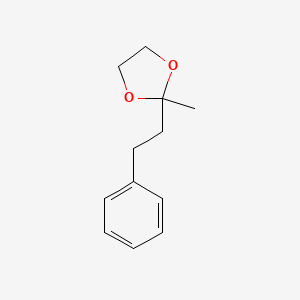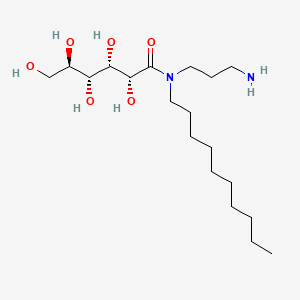
N-(3-Aminopropyl)-N-decyl-D-gluconamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Aminopropyl)-N-decyl-D-gluconamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminopropyl group and a decyl chain attached to a D-gluconamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-N-decyl-D-gluconamide typically involves the reaction of D-gluconic acid with decylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of D-gluconic acid: D-gluconic acid is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.
Addition of Decylamine: Decylamine is added to the reaction mixture, leading to the formation of an amide bond.
Introduction of 3-Aminopropylamine: 3-Aminopropylamine is then introduced to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-N-decyl-D-gluconamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
N-(3-Aminopropyl)-N-decyl-D-gluconamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and as a reagent in enzyme assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-decyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cell membranes, affecting their permeability and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-Aminopropyl)-N-decyl-D-gluconamide can be compared with other similar compounds such as:
N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine: Similar in structure but with a different alkyl chain length.
N-(3-Aminopropyl)-methacrylamide: Contains a methacrylamide group instead of a gluconamide backbone.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Another related compound with a different alkyl chain and functional groups.
Properties
CAS No. |
93840-55-2 |
|---|---|
Molecular Formula |
C19H40N2O6 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-12-21(13-10-11-20)19(27)18(26)17(25)16(24)15(23)14-22/h15-18,22-26H,2-14,20H2,1H3/t15-,16-,17+,18-/m1/s1 |
InChI Key |
QXICZCCFBIIBQH-ZJPYXAASSA-N |
Isomeric SMILES |
CCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



